N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide
Description
“N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide” is a sulfamoyl-linked acetamide derivative characterized by a central thiophene ring and a hydroxypropyl group. The compound’s structure combines a sulfamoyl bridge connecting a phenylacetamide core to a branched hydroxypropyl-thiophene moiety.
Properties
IUPAC Name |
N-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12(19)18-14-3-5-15(6-4-14)24(21,22)17-11-16(2,20)9-13-7-8-23-10-13/h3-8,10,17,20H,9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWBMXJBLRLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves the acylation of the phenyl ring to introduce the acetamide group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related acetamide/sulfonamide derivatives, emphasizing key differences in substituents, synthetic routes, and inferred pharmacological properties:
Structural and Functional Analysis
Thiophene vs. Benzene Rings : The target compound’s thiophen-3-yl group distinguishes it from analogs like C4019 (benzylpiperazine) or BD290432 (trifluoromethylphenyl). Thiophene’s electron-rich sulfur atom may facilitate stronger interactions with metalloenzymes or aromatic receptors compared to purely hydrocarbon-based rings .
Hydroxypropyl Group : Unlike the trifluoromethyl (BD290432) or nitro (C1243) substituents, the hydroxypropyl moiety in the target compound likely improves aqueous solubility, reducing reliance on lipophilic groups for membrane permeability .
Sulfamoyl Linkage: The sulfamoyl bridge is shared with C4019 and BD290432 but differs in connectivity.
Inferred Pharmacological Properties
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in BD290432) may render the target compound more susceptible to oxidative metabolism, though the hydroxypropyl group could mitigate this via glucuronidation pathways .
- Target Engagement : Molecular docking tools like AutoDock Vina () could predict binding modes relative to analogs. For example, the thiophene ring may occupy hydrophobic pockets more effectively than C4019’s benzylpiperazine in kinase targets .
Biological Activity
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including hydroxyl, thiophene, and sulfonamide moieties, which contribute to its biological properties. The IUPAC name for this compound is N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide. Its molecular formula is with a molecular weight of 396.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Studies indicate that it exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II .
- Apoptosis Induction : In cancer cell lines such as MDA-MB-231 (breast cancer), the compound induced apoptosis, evidenced by a substantial increase in annexin V-FITC positivity, indicating late-stage apoptotic activity .
- Antibacterial Activity : The compound has also demonstrated antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with notable inhibition percentages at concentrations around 50 μg/mL .
1. Enzyme Inhibition Studies
A study investigating the synthesis of aryl thiazolone-benzenesulfonamides highlighted the effectiveness of similar compounds in inhibiting carbonic anhydrase IX. The structure-function relationship revealed that modifications in the sulfonamide group could enhance enzyme selectivity and potency .
2. Anticancer Activity
Research on the apoptosis-inducing effects of this compound demonstrated a significant increase in apoptotic markers in treated MDA-MB-231 cells compared to controls. This suggests potential therapeutic applications in breast cancer treatment .
3. Antimicrobial Efficacy
The compound's efficacy against bacterial biofilms was assessed, showing promising results in inhibiting biofilm formation at concentrations that suggest potential for use in clinical settings against resistant strains .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines : A study utilizing this compound demonstrated its capacity to induce apoptosis in MDA-MB-231 cells through mechanistic pathways involving mitochondrial dysfunction and caspase activation.
- Antimicrobial Resistance : Research indicated that compounds structurally similar to N-[4-(sulfamoyl)phenyl]acetamide exhibited significant antibacterial activity against resistant strains, suggesting potential for development into new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
